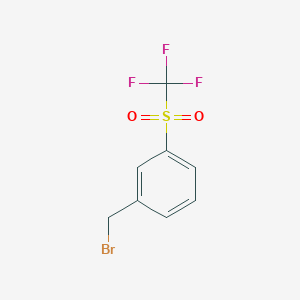
1-Bromo-2-(2-butoxyethoxy)benzène
Vue d'ensemble
Description
1-Bromo-2-(2-butoxyethoxy)benzene is an organic compound with the molecular formula C12H17BrO2 and a molecular weight of 273.17 g/mol . It is a derivative of benzene, where a bromine atom and a butoxyethoxy group are substituted on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Applications De Recherche Scientifique
1-Bromo-2-(2-butoxyethoxy)benzene has several applications in scientific research:
Méthodes De Préparation
The synthesis of 1-Bromo-2-(2-butoxyethoxy)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(2-butoxyethoxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions usually involve refluxing the mixture to ensure complete bromination.
Industrial production methods may vary, but they generally follow similar principles, often scaling up the reaction and optimizing conditions to improve yield and purity. The use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as a solvent is another method employed for bromination .
Analyse Des Réactions Chimiques
1-Bromo-2-(2-butoxyethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions under appropriate conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound.
Mécanisme D'action
The mechanism of action for 1-Bromo-2-(2-butoxyethoxy)benzene in chemical reactions typically involves the formation of intermediates through electrophilic aromatic substitution or nucleophilic substitution. In electrophilic aromatic substitution, the bromine atom on the benzene ring can be replaced by other electrophiles, forming a positively charged intermediate that is stabilized by the aromatic ring .
In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the benzene ring. The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.
Comparaison Avec Des Composés Similaires
1-Bromo-2-(2-butoxyethoxy)benzene can be compared with other bromobenzene derivatives such as:
Bromobenzene (C6H5Br): A simpler compound with only a bromine atom substituted on the benzene ring.
1-Bromo-2-ethoxybenzene (C8H9BrO): Similar in structure but with an ethoxy group instead of a butoxyethoxy group.
1-Bromo-2-(2-bromoethoxy)benzene (C8H8Br2O): Contains an additional bromine atom on the ethoxy group.
The uniqueness of 1-Bromo-2-(2-butoxyethoxy)benzene lies in its butoxyethoxy group, which provides different reactivity and properties compared to simpler bromobenzene derivatives.
Propriétés
IUPAC Name |
1-bromo-2-(2-butoxyethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c1-2-3-8-14-9-10-15-12-7-5-4-6-11(12)13/h4-7H,2-3,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJWPYAVPCIKAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B1373521.png)

![6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B1373526.png)



![tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate](/img/structure/B1373535.png)

![6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B1373537.png)

![6-bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1373539.png)

![2-Amino-8-broMo[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1373541.png)

